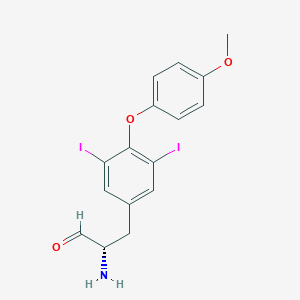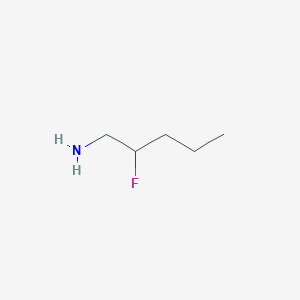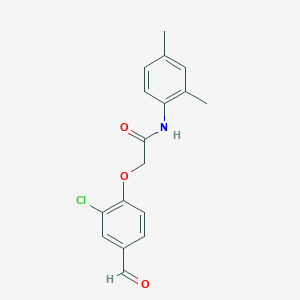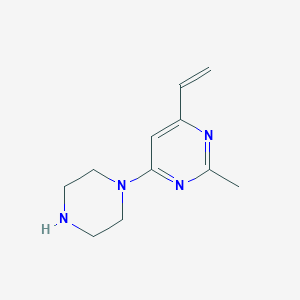
2-Methyl-4-(piperazin-1-yl)-6-vinylpyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-4-(piperazin-1-yl)-6-vinylpyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a methyl group at the 2-position, a piperazine ring at the 4-position, and a vinyl group at the 6-position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-4-(piperazin-1-yl)-6-vinylpyrimidine typically involves the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a β-diketone and a guanidine derivative.
Substitution at the 4-Position: The piperazine ring is introduced via a nucleophilic substitution reaction, where a suitable leaving group on the pyrimidine ring is replaced by the piperazine moiety.
Vinylation at the 6-Position: The vinyl group is introduced through a Heck reaction, where a halogenated pyrimidine derivative reacts with an alkene in the presence of a palladium catalyst.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent optimization to ensure scalability and cost-effectiveness.
Types of Reactions:
Oxidation: The vinyl group can undergo oxidation to form epoxides or diols.
Reduction: The vinyl group can be reduced to an ethyl group using hydrogenation reactions.
Substitution: The piperazine ring can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) can be used.
Reduction: Hydrogen gas (H2) in the presence of a palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Epoxides or diols.
Reduction: Ethyl-substituted pyrimidine.
Substitution: Various functionalized derivatives depending on the nucleophile used.
科学的研究の応用
2-Methyl-4-(piperazin-1-yl)-6-vinylpyrimidine has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting central nervous system disorders.
Biological Studies: The compound can be used to study receptor-ligand interactions, given its potential to bind to various biological targets.
Materials Science: It can be incorporated into polymers to enhance their mechanical and thermal properties.
Chemical Biology: The compound can serve as a probe to investigate cellular pathways and mechanisms.
作用機序
The mechanism of action of 2-Methyl-4-(piperazin-1-yl)-6-vinylpyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can mimic the structure of natural ligands, allowing the compound to bind to and modulate the activity of these targets. The vinyl group can participate in covalent bonding with nucleophilic residues in proteins, leading to irreversible inhibition or activation of the target.
類似化合物との比較
2-Methyl-4-(piperazin-1-yl)-6-propylpyrimidine: Similar structure but with a propyl group instead of a vinyl group.
2-Methyl-4-(piperazin-1-yl)-6-phenylpyrimidine: Features a phenyl group at the 6-position, offering different electronic and steric properties.
2-Methyl-4-(piperazin-1-yl)-6-ethylpyrimidine: Contains an ethyl group at the 6-position, which affects its reactivity and binding properties.
Uniqueness: 2-Methyl-4-(piperazin-1-yl)-6-vinylpyrimidine is unique due to the presence of the vinyl group, which provides additional reactivity and potential for covalent modification of biological targets. This makes it a versatile compound for various applications in medicinal chemistry and materials science.
特性
IUPAC Name |
4-ethenyl-2-methyl-6-piperazin-1-ylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4/c1-3-10-8-11(14-9(2)13-10)15-6-4-12-5-7-15/h3,8,12H,1,4-7H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODWVBKSKNVHAPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCNCC2)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(E)-4-Bromo-6-methoxypyrazolo[1,5-a]pyridine-3-carbaldehyde oxime](/img/structure/B13352575.png)
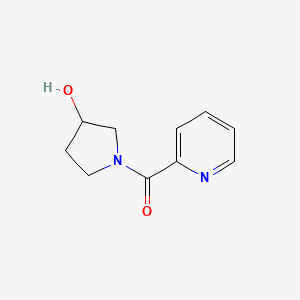
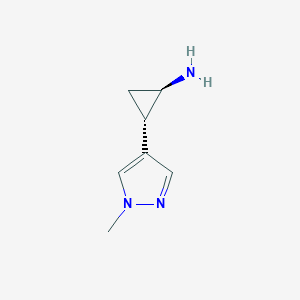
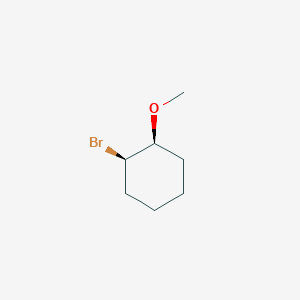
![6-(4-Methoxybenzyl)-3-[(methylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13352597.png)


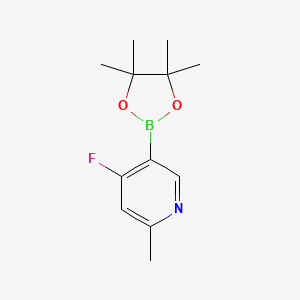

![4-Chloro-2-morpholin-4-yl-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13352646.png)
